molecular formula C20H22O2Si B13352228 [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol

[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol

Cat. No.: B13352228
M. Wt: 322.5 g/mol
InChI Key: RFLIBNRHKCFXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol is a complex organic compound that features a methoxynaphthalene moiety attached to a dimethylsilyl group, which is further connected to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxynaphthalene Intermediate: This step involves the reaction of 1-bromo-4-methoxynaphthalene with a suitable organometallic reagent, such as n-butyllithium, to form the corresponding naphthyl lithium intermediate.

    Coupling with Dimethylchlorosilane: The naphthyl lithium intermediate is then reacted with dimethylchlorosilane to form the dimethylsilyl-substituted naphthalene.

    Attachment to Phenylmethanol: Finally, the dimethylsilyl-substituted naphthalene is coupled with phenylmethanol under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxynaphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are the substituted derivatives of the methoxynaphthalene moiety.

Scientific Research Applications

[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety can interact with aromatic receptors, while the dimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one: This compound features a chromenone moiety instead of the phenylmethanol structure.

    N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: This compound has an ethynyl linkage and a sulfonamide group, differing from the dimethylsilyl and methanol groups.

Uniqueness

The uniqueness of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol lies in its combination of the methoxynaphthalene moiety with the dimethylsilyl and phenylmethanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-[(4-methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2Si/c1-22-18-12-13-20(17-10-6-5-9-16(17)18)23(2,3)19-11-7-4-8-15(19)14-21/h4-13,21H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLIBNRHKCFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C3=CC=CC=C3CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.